![molecular formula C7H8N2 B124343 5,6-Dihydroimidazo[1,2-a]pyridine CAS No. 156817-69-5](/img/structure/B124343.png)
5,6-Dihydroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroimidazo[1,2-a]pyridine (DHIP) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. DHIP is a fused pyridine-imidazole ring system that has been synthesized using various methods.
作用機序
The mechanism of action of 5,6-Dihydroimidazo[1,2-a]pyridine is not fully understood, but it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
5,6-Dihydroimidazo[1,2-a]pyridine has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has a high yield. This compound is also stable under various conditions, making it suitable for use in various biological assays. However, this compound has some limitations. This compound is not water-soluble, which can limit its use in aqueous solutions. This compound also has a relatively short half-life, which can limit its use in in vivo experiments.
将来の方向性
5,6-Dihydroimidazo[1,2-a]pyridine has several potential future directions. This compound can be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can also be further studied for its potential use in the treatment of diabetes and obesity. This compound can also be further studied for its potential use in the development of new anticancer, antifungal, antiviral, and antibacterial agents.
合成法
5,6-Dihydroimidazo[1,2-a]pyridine can be synthesized using various methods such as the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with tryptamine or tryptophan to form this compound. The Bischler-Napieralski reaction involves the reaction of a β-aminoketone with a Lewis acid to form this compound. The Hantzsch reaction involves the reaction of an aldehyde or ketone with ammonia and a β-dicarbonyl compound to form this compound.
科学的研究の応用
5,6-Dihydroimidazo[1,2-a]pyridine has been extensively studied for its biological and pharmacological properties. This compound has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of diabetes and obesity.
特性
CAS番号 |
156817-69-5 |
|---|---|
分子式 |
C7H8N2 |
分子量 |
120.15 g/mol |
IUPAC名 |
5,6-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H8N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3-4,6H,2,5H2 |
InChIキー |
GPJOBHUPSQXNRQ-UHFFFAOYSA-N |
SMILES |
C1CN2C=CN=C2C=C1 |
正規SMILES |
C1CN2C=CN=C2C=C1 |
同義語 |
Imidazo[1,2-a]pyridine, 5,6-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




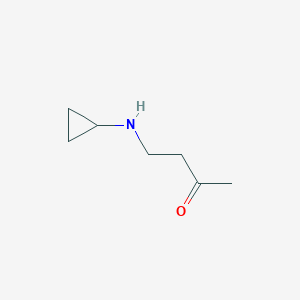

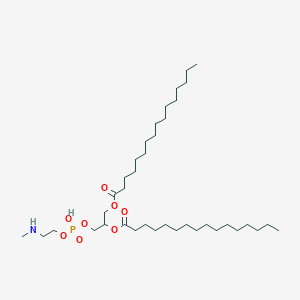
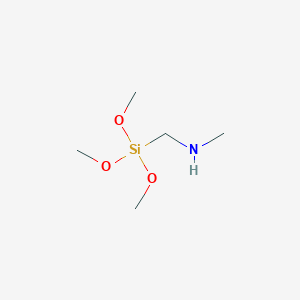
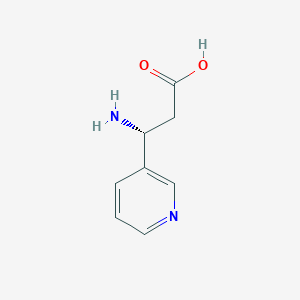
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)


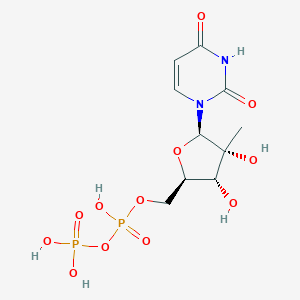



![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)